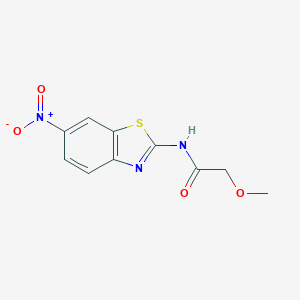![molecular formula C15H20N2O5 B255205 Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate, also known as EMAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMAH belongs to the class of hydrazine derivatives and has been studied extensively for its biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory and tumor pathways. Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. Additionally, Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has been shown to have a range of biochemical and physiological effects. Studies have shown that Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate can reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. Additionally, Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be purified using standard chromatography techniques. Additionally, Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has been shown to be stable under a variety of conditions, making it a useful tool for studying cellular processes. However, one limitation of Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate. One area of interest is the development of new drugs based on the structure of Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate. Researchers are also interested in studying the mechanism of action of Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate in more detail, as well as its potential applications in other areas of medicine, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the limitations and potential side effects of Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate.
Méthodes De Synthèse
The synthesis of Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate involves a multi-step process that includes the condensation of 2-methylphenol with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate |
|---|---|
Formule moléculaire |
C15H20N2O5 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
ethyl 4-[2-[2-(2-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C15H20N2O5/c1-3-21-15(20)9-8-13(18)16-17-14(19)10-22-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H,16,18)(H,17,19) |
Clé InChI |
ULFRPLKUOGTMQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NNC(=O)COC1=CC=CC=C1C |
SMILES canonique |
CCOC(=O)CCC(=O)NNC(=O)COC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)



![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
